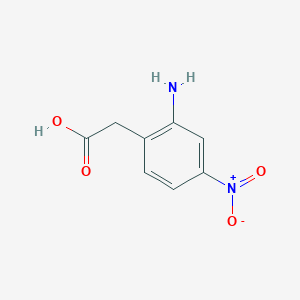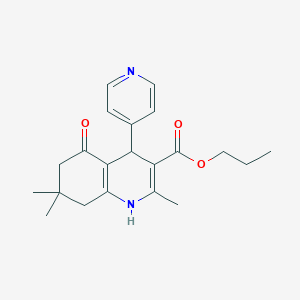methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, a naphthyl group, and a sulfinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of a phosphanyl compound with a naphthyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.
Applications De Recherche Scientifique
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form stable complexes with transition metals, which are useful in various catalytic processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism by which N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. The phosphanyl group acts as a donor, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfinamide group may also play a role in stabilizing the overall structure and enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(di-tert-butylphosphino)biphenyl
- 2-(di-tert-butylphosphanyl)phenyl
- 2-(di-tert-butylphosphanyl)phenylamine
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both a phosphanyl group and a sulfinamide group in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C30H42NOPS |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-[(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-21-14-13-19-25(26)27(31(10)34(32)30(7,8)9)24-20-15-17-22-16-11-12-18-23(22)24/h11-21,27H,1-10H3 |
Clé InChI |
IQYXPXYFJPUPIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502009.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502016.png)

![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)

![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)
![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

